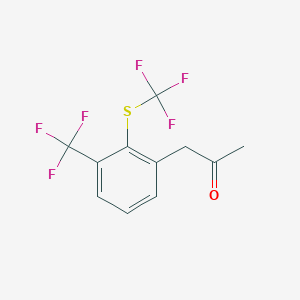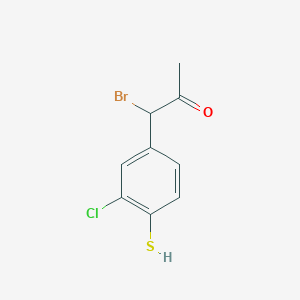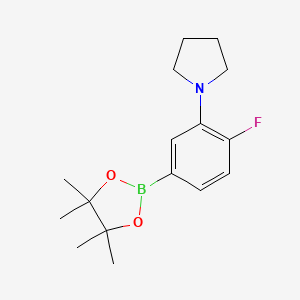
1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propan-2-one group. Common synthetic routes may include:
Electrophilic Aromatic Substitution: Introduction of trifluoromethyl groups using reagents like trifluoromethyl iodide (CF3I) under catalytic conditions.
Nucleophilic Substitution: Introduction of trifluoromethylthio groups using reagents like trifluoromethylthiolate salts (CF3SNa).
Ketone Formation: Addition of a propan-2-one group through Friedel-Crafts acylation using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on high yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation or nitration of the phenyl ring using halogenating agents (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Br2 in CCl4 for bromination; HNO3/H2SO4 for nitration.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and trifluoromethylthio groups can influence the compound’s lipophilicity and electronic properties, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Trifluoromethyl)phenyl)propan-2-one: Lacks the trifluoromethylthio group.
1-(2-(Trifluoromethylthio)phenyl)propan-2-one: Lacks the trifluoromethyl group.
1-(3-(Trifluoromethyl)-2-methylphenyl)propan-2-one: Contains a methyl group instead of trifluoromethylthio.
Properties
Molecular Formula |
C11H8F6OS |
|---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6OS/c1-6(18)5-7-3-2-4-8(10(12,13)14)9(7)19-11(15,16)17/h2-4H,5H2,1H3 |
InChI Key |
TUQDKLONPYZMQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)C(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-Methylhexahydrofuro[2,3-b]furan-3-amine](/img/structure/B14049687.png)






